molecular formula C43H30N8Na4O15S2 B1497391 1,1'-(Carbonyldiimino)bis(4-((4-(((3-carboxy-2-hydroxy-5-sulfophenyl)amino)carbonyl)phenyl)azo)-3-methylbenzene), tetrasodium salt CAS No. 6420-28-6

1,1'-(Carbonyldiimino)bis(4-((4-(((3-carboxy-2-hydroxy-5-sulfophenyl)amino)carbonyl)phenyl)azo)-3-methylbenzene), tetrasodium salt

Cat. No. B1497391
CAS RN: 6420-28-6
M. Wt: 1054.8 g/mol
InChI Key: UUZBXSFVAQSWJD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(Carbonyldiimino)bis(4-((4-(((3-carboxy-2-hydroxy-5-sulfophenyl)amino)carbonyl)phenyl)azo)-3-methylbenzene), tetrasodium salt is a useful research compound. Its molecular formula is C43H30N8Na4O15S2 and its molecular weight is 1054.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(Carbonyldiimino)bis(4-((4-(((3-carboxy-2-hydroxy-5-sulfophenyl)amino)carbonyl)phenyl)azo)-3-methylbenzene), tetrasodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(Carbonyldiimino)bis(4-((4-(((3-carboxy-2-hydroxy-5-sulfophenyl)amino)carbonyl)phenyl)azo)-3-methylbenzene), tetrasodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6420-28-6

Product Name

1,1'-(Carbonyldiimino)bis(4-((4-(((3-carboxy-2-hydroxy-5-sulfophenyl)amino)carbonyl)phenyl)azo)-3-methylbenzene), tetrasodium salt

Molecular Formula

C43H30N8Na4O15S2

Molecular Weight

1054.8 g/mol

IUPAC Name

tetrasodium;3-[[4-[[3-[[3-[[4-[(3-carboxylato-2-hydroxy-5-sulfonatophenyl)carbamoyl]phenyl]diazenyl]-2-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]benzoyl]amino]-2-hydroxy-5-sulfonatobenzoate

InChI

InChI=1S/C43H34N8O15S2.4Na/c1-21-31(5-3-7-33(21)50-48-25-13-9-23(10-14-25)39(54)44-35-19-27(67(61,62)63)17-29(37(35)52)41(56)57)46-43(60)47-32-6-4-8-34(22(32)2)51-49-26-15-11-24(12-16-26)40(55)45-36-20-28(68(64,65)66)18-30(38(36)53)42(58)59;;;;/h3-20,52-53H,1-2H3,(H,44,54)(H,45,55)(H,56,57)(H,58,59)(H2,46,47,60)(H,61,62,63)(H,64,65,66);;;;/q;4*+1/p-4

InChI Key

UUZBXSFVAQSWJD-UHFFFAOYSA-J

SMILES

CC1=C(C=CC=C1N=NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3O)C(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C(=CC=C4)N=NC5=CC=C(C=C5)C(=O)NC6=CC(=CC(=C6O)C(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC=C1N=NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3O)C(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C(=CC=C4)N=NC5=CC=C(C=C5)C(=O)NC6=CC(=CC(=C6O)C(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Other CAS RN

6420-28-6

Origin of Product

United States

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